(5-Methylisoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-11-7-13(21-25-11)17(24)23-6-2-3-12(10-23)8-15-20-16(22-26-15)14-9-18-4-5-19-14/h4-5,7,9,12H,2-3,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYWMRWMOKXXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Methylisoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 354.4 g/mol. The structure includes an isoxazole ring, a pyrazine moiety, and a piperidine ring, which contribute to its unique biological properties. The presence of these functional groups allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 1705892-41-6 |
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For instance, compounds containing isoxazole and oxadiazole rings have been shown to interact with various molecular targets, leading to effects such as inhibition of tumor growth and modulation of neuropsychological functions .
Antitumor Activity
Research indicates that derivatives of piperidine compounds exhibit significant antitumor activity. For example, studies have shown that related compounds can inhibit the proliferation of cancer cell lines with IC50 values in the low micromolar range . The compound’s structural features may enhance its potency against specific types of cancer.
Antimicrobial Effects
Compounds similar to (5-Methylisoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone have demonstrated antibacterial and antifungal properties. In vitro studies have reported effective inhibition against various pathogenic bacteria and fungi, suggesting potential applications in treating infections .
Neuroprotective Properties
Piperidine derivatives are known for their neuroprotective effects. This compound may exhibit similar properties by interacting with neurotransmitter systems or reducing oxidative stress in neuronal cells. Such activities could be beneficial in treating neurodegenerative diseases .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of a related compound on several cancer cell lines. The results indicated that the compound significantly reduced cell viability with an IC50 value of approximately 9.4 µM against multiple tumor types .
- Antimicrobial Testing : Another investigation assessed the antimicrobial effects of a series of piperidine derivatives against common bacterial strains. The results showed that some derivatives exhibited MIC values as low as 25 µg/mL, indicating strong antibacterial activity .
Scientific Research Applications
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored due to the presence of heterocyclic rings that enhance biological activity. Research has indicated that derivatives of isoxazole and oxadiazole exhibit activity against bacterial strains and fungi. This is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .
Synthesis and Derivative Development
Synthetic Methods
The synthesis of (5-Methylisoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves complex multi-step reactions that can yield various derivatives with altered biological profiles. These derivatives can be tailored for specific therapeutic targets by modifying functional groups or substituents on the core structure .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings. For instance, a study on oxadiazole derivatives demonstrated their ability to inhibit specific enzymes associated with disease progression in Alzheimer's patients . Another study focused on the anti-tubercular activity of benzothiazole-based compounds, showcasing how structural modifications can lead to improved efficacy against resistant strains .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Neurodegenerative Diseases | Potential treatment for Alzheimer's through tau protein interaction inhibition |
| Antitumor Activity | Inhibition of tumor cell proliferation; effective against various cancer cell lines |
| Antimicrobial Properties | Activity against bacterial strains and fungi; relevance in combating antibiotic resistance |
| Synthesis | Multi-step synthetic methods allow for derivative development tailored to specific targets |
Chemical Reactions Analysis
Reactivity of the 5-Methylisoxazole Ring
The 5-methylisoxazole moiety is relatively electron-deficient due to the electron-withdrawing effects of the oxygen and nitrogen atoms. Key reactions include:
-
Electrophilic Substitution :
Limited by the deactivating methyl group, but electrophiles may target the 4-position under strongly acidic conditions. For example, nitration or halogenation could occur with appropriate directing groups . -
Ring-Opening Reactions :
Under reductive conditions (e.g., catalytic hydrogenation), the isoxazole ring may undergo cleavage to form β-keto amines .
1,2,4-Oxadiazole Ring Reactivity
The oxadiazole ring is a key site for nucleophilic and hydrolytic reactions:
The presence of the pyrazin-2-yl group at the 3-position stabilizes the oxadiazole against electrophilic substitution but enhances susceptibility to nucleophilic attack at the 5-position .
Pyrazine Substituent Reactivity
The pyrazine ring, being electron-deficient, participates in:
-
Nucleophilic Aromatic Substitution :
Requires activating groups (e.g., –NH₂) for reactions with amines or thiols . -
Cross-Coupling Reactions :
Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts .
Piperidine Methanone Functionalization
The piperidine ring and its methanone linkage enable:
-
N-Alkylation/Acylation :
Reacts with alkyl halides or acyl chlorides to form substituted piperidines . -
Ring-Opening :
Under harsh acidic conditions, the piperidine ring may undergo cleavage, forming linear amines .
Synthetic Pathways
Key steps in synthesizing derivatives include:
-
Oxadiazole Formation :
Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃). -
Piperidine Functionalization :
Alkylation of the piperidine nitrogen using bromomethyl intermediates . -
Isoxazole Coupling :
Mitsunobu reaction to attach the isoxazole to the methanone group .
Stability and Degradation
-
Thermal Stability : Stable up to 200°C, with decomposition observed at higher temperatures .
-
pH Sensitivity :
Key Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Structural elucidation of complex heterocycles typically employs UV, NMR, and mass spectrometry. For example, highlights the use of $ ^1H $-NMR and $ ^{13}C $-NMR to confirm the structures of Zygocaperoside and Isorhamnetin-3-O glycoside, with data aligning with published spectra . By analogy, the target compound’s characterization would require:
- UV Spectroscopy : To identify conjugated π-systems in the isoxazole and pyrazine moieties.
- NMR : To resolve substituent positions on the piperidine and oxadiazole rings.
Hypothetical Comparison Table (based on methodologies):
Environmental and Regulatory Considerations
While the provided evidence lacks toxicity data for the target compound, and highlight discrepancies in TRI reporting for metal compounds (e.g., manganese, zinc) due to EPA data entry errors . This underscores the importance of rigorous documentation for industrial or bioactive compounds to avoid misreporting.
Q & A
Q. What are the key synthetic strategies for preparing (5-Methylisoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?
Answer: The synthesis involves multi-step reactions focusing on heterocyclic coupling. Critical steps include:
- Oxadiazole Formation : Cyclization of amidoximes with carbonyl derivatives under reflux in dimethylformamide (DMF) or dichloromethane (DCM) .
- Piperidine Functionalization : Alkylation or reductive amination to introduce the pyrazine-substituted oxadiazole moiety at the 3-position of the piperidine ring .
- Coupling Reactions : Microwave-assisted synthesis may enhance yields for the final methanone linkage between the isoxazole and piperidine-oxadiazole components .
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|---|
| Oxadiazole Cyclization | Amidoxime + RCOCl | DMF | 80°C, 12 h | 60–75 |
| Piperidine Alkylation | K₂CO₃, CH₃I | DCM | RT, 6 h | 45–55 |
| Final Coupling | EDCI, HOBt | THF | Microwave, 100°C, 30 min | 70–85 |
Q. Which analytical techniques are critical for characterizing this compound?
Answer: A combination of spectral and chromatographic methods is essential:
- 1H/13C NMR : Assigns proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and confirms methanone carbonyl signals (δ 165–170 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ m/z calculated for C₂₀H₂₁N₅O₃: 404.16) .
- FTIR : Detects key functional groups (e.g., C=O stretch at 1670–1700 cm⁻¹, oxadiazole C=N at 1600 cm⁻¹) .
Advanced Questions
Q. How can molecular docking predict the bioactivity of this compound against fungal targets like 14α-demethylase?
Answer:
- Target Selection : Use Protein Data Bank (PDB) structures (e.g., 3LD6 for 14α-demethylase) .
- Docking Workflow :
- Ligand Preparation : Optimize the compound’s 3D structure using software like MarvinSketch .
- Binding Site Analysis : Identify hydrophobic pockets accommodating the piperidine-oxadiazole moiety.
- Scoring : Evaluate binding affinity (ΔG) and hydrogen bonding with catalytic residues (e.g., His310 in 3LD6) .
- Validation : Compare results with known antifungals (e.g., fluconazole) to prioritize in vitro testing .
Q. Example Docking Results Table :
| Target (PDB ID) | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 14α-Demethylase (3LD6) | -8.9 | His310 (H-bond), Phe228 (π-π stacking) |
| CYP51 (5TZ1) | -7.2 | Leu321 (hydrophobic), heme coordination |
Q. How should researchers resolve contradictions in spectral data during structural validation?
Answer: Contradictions (e.g., unexpected NMR splitting or MS adducts) require:
- Multi-Technique Cross-Validation :
- Compare 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities .
- Synthetic Controls : Replicate reactions with minor modifications (e.g., alternative coupling reagents) to isolate side products .
- Computational Aids : DFT calculations (e.g., Gaussian) to predict NMR shifts and confirm assignments .
Q. What strategies optimize reaction yields for the oxadiazole-piperidine intermediate?
Answer:
- Microwave Assistance : Reduces reaction time (30 min vs. 12 h) and improves oxadiazole cyclization yields by 20–30% .
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 alkylation .
Q. Yield Optimization Table :
| Parameter | Baseline | Optimized |
|---|---|---|
| Time (h) | 12 | 0.5 (microwave) |
| Solvent | DCM | DMF |
| Catalyst | None | Pd/C (5 mol%) |
| Yield (%) | 45 | 75 |
Q. How does the compound’s heterocyclic architecture influence its pharmacokinetic properties?
Answer:
- Lipophilicity : The pyrazine and oxadiazole rings increase logP (~2.5), enhancing membrane permeability .
- Metabolic Stability : Piperidine methylation reduces CYP450-mediated oxidation, as shown in microsomal assays .
- Solubility : Introduce polar groups (e.g., -OH) on the pyrazine ring to improve aqueous solubility without sacrificing activity .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Answer:
- Polymorphism Risk : Slow evaporation from EtOAc/hexane mixtures promotes single-crystal formation .
- X-Ray Diffraction : Resolve disorder in the piperidine ring using SHELXT software .
- Key Crystallographic Data :
- Space Group: P2₁/c
- Unit Cell Parameters: a = 10.2 Å, b = 12.5 Å, c = 14.8 Å .
Q. How can conflicting bioactivity data between docking predictions and in vitro assays be reconciled?
Answer:
- False Positives in Docking : Verify binding poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess stability .
- Off-Target Effects : Screen against secondary targets (e.g., kinases) using panel assays .
- Assay Conditions : Adjust pH or co-solvents (e.g., DMSO ≤0.1%) to avoid artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
